![molecular formula C7H9NO2S B2625879 4-Cyanothiane-4-carboxylic acid CAS No. 1262410-89-8](/img/structure/B2625879.png)
4-Cyanothiane-4-carboxylic acid
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Overview
Description
“4-Cyanothiane-4-carboxylic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO2S/c8-5-7 (6 (9)10)1-3-11-4-2-7/h1-4H2, (H,9,10)
.
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 171.22 .
Scientific Research Applications
Novel Synthetic Routes to Isothiazoles
A new synthetic pathway to 4-cyanoisothiazoles, which potentially could include derivatives or structurally related compounds to 4-Cyanothiane-4-carboxylic acid, has been established. This method involves the reaction of β-cyano enamines with thionyl chloride or sulfur monochloride, proceeding favorably in nonpolar solvents. The cyclization yields isothiazole-4-carboxylic acids among other products, highlighting a versatile approach to synthesizing nitrogen and sulfur-containing heterocycles (Naito et al., 1968).
Hydrocyanation of Conjugated Carbonyl Compounds
Hydrocyanation, the addition of hydrogen cyanide to multiple bonds in the presence of a catalyst, is an essential reaction in organic chemistry. It leads to various products, including α-cyanohydrins and β-cyano ketones, depending on the addition mechanism. This process is crucial for synthesizing ethylenic carboxylic acid derivatives, highlighting the role of cyano and carboxylic groups in complex molecule synthesis (Nagata & Yoshioka, 2005).
Mesomorphism and Dielectric Properties
The study of 4-alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids, leading to the synthesis of p-cyanophenyl esters, delves into the relationship between molecular structure and mesophase behavior. These compounds exhibit nematic and smectic mesophases, contributing to the understanding of liquid crystal materials' thermal stability and dielectric properties (Karamysheva et al., 1976).
Destruction of Cyanogen Chloride
The use of 4 Pyridine carboxylic acid impregnated on activated carbon for cyanogen chloride destruction highlights an application in chemical safety and protection. This approach underscores the chemical reactivity of carboxylic acid-functionalized materials towards toxic substances, enhancing adsorbent efficiency (Lahaye et al., 1987).
Safety and Hazards
The safety information for “4-Cyanothiane-4-carboxylic acid” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-cyanothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSHEQZYDAITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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